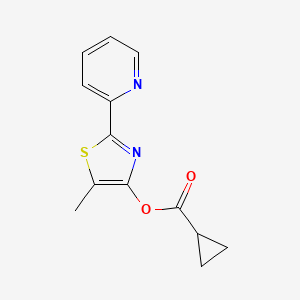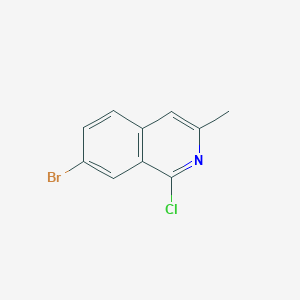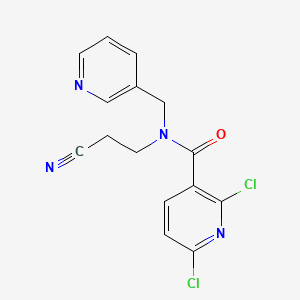
2,6-Dichloro-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related pyridine carboxamide derivatives typically begins with pyridine-2,6-dicarbonyl dichloride as a starting material. For instance, one study describes the synthesis of chiral linear and macrocyclic bridged pyridines by coupling pyridine-2,6-dicarbonyl dichloride with various reagents, such as D-alanyl methyl ester, to yield a series of bis-carboxamide pyridine derivatives with potential antimicrobial properties . Another study reports the synthesis of a pyridine-2,6-dicarboxamide derivative by reacting 2-{(2-aminophenylimino)methyl}phenol with pyridine-2,6-dicarbonyl dichloride, which was then characterized and evaluated for antibacterial activities .
Molecular Structure Analysis
The molecular structure of pyridine carboxamide derivatives is often characterized using techniques such as FT-IR, NMR spectroscopies, and X-ray crystallography. For example, the molecular geometry, vibrational frequencies, and NMR chemical shift values of a synthesized pyridine-2,6-dicarboxamide derivative were calculated using density functional theory (DFT) and compared with experimental data, showing good agreement . The study also explored the effect of different solvents on the geometry and properties of the compound.
Chemical Reactions Analysis
Pyridine carboxamide derivatives can participate in various chemical reactions. One study demonstrated the catalytic activity of a synthesized pyridine-2,6-dicarboxamide derivative in the transfer hydrogenation reaction of ketones under mild conditions . This highlights the potential utility of such compounds in catalysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine carboxamide derivatives, such as their crystalline forms, are influenced by intermolecular and intramolecular hydrogen bonding. One paper discusses the presence of a strong hydrogen bonding network for pyridine-2,6-dicarboxamide in both solid state and solution, which affects its extended structure . The study also compares the hydrogen bonding patterns and extended structures of related compounds, demonstrating how modifications to the molecular structure can significantly alter these properties.
properties
IUPAC Name |
2,6-dichloro-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4O/c16-13-5-4-12(14(17)20-13)15(22)21(8-2-6-18)10-11-3-1-7-19-9-11/h1,3-5,7,9H,2,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYTVNXZEGACIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(CCC#N)C(=O)C2=C(N=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[[(Z)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B3002389.png)
![4-(dimethylamino)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B3002391.png)
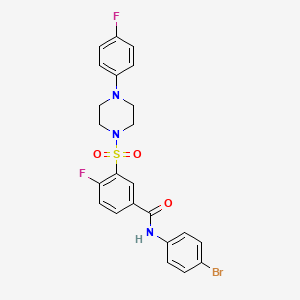
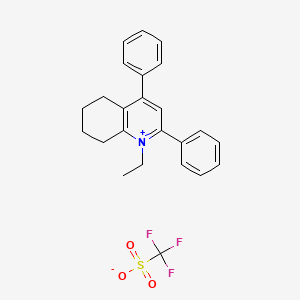
![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-methyl-N-phenylbenzamide](/img/structure/B3002396.png)
![N-[[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methyl]-2-chloroacetamide](/img/structure/B3002398.png)
![[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonamide](/img/structure/B3002400.png)
![1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B3002402.png)
![N'-(3,4-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B3002403.png)
![2-[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B3002406.png)
![(NE)-N-[(7-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B3002407.png)
